4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide
Description
Properties
IUPAC Name |
4-[[(E)-(1-benzyl-2,2,4-trioxo-2λ6,1-benzothiazin-3-ylidene)methyl]amino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S2/c23-31(27,28)18-12-10-17(11-13-18)24-14-21-22(26)19-8-4-5-9-20(19)25(32(21,29)30)15-16-6-2-1-3-7-16/h1-14,24H,15H2,(H2,23,27,28)/b21-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPFOGSACCGWHY-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=C(C=C4)S(=O)(=O)N)S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=C(C=C4)S(=O)(=O)N)/S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing 4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide involves several key steps:
Formation of the benzothiazine scaffold: Initiating with the appropriate aniline derivative and sodium hydrosulfite, followed by cyclization with sulfur and a chlorinating agent.
Sulfonamide Formation: The cyclized product is reacted with benzyl chloride to introduce the sulfonamide group.
Industrial Production Methods
For industrial production, optimization focuses on scaling up the synthesis while maintaining purity and yield. This typically involves continuous flow chemistry to ensure consistent reaction conditions and enhanced control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group or the sulfur-containing moiety.
Reduction: Selective reduction can target specific double bonds or the nitro groups present in derivatives.
Substitution: Both electrophilic and nucleophilic substitutions are feasible, allowing the modification of the benzothiazine or sulfonamide functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) and sodium borohydride are typically employed.
Substitution: Reactions often use halogenating agents like N-bromosuccinimide or nucleophiles such as alkyl or aryl groups under catalysis.
Major Products
Products vary based on reaction conditions, but notable examples include oxidized sulfoxides or sulfones, reduced amines or alcohols, and various substituted derivatives enhancing pharmacological properties.
Scientific Research Applications
4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide plays a significant role in:
Chemistry: Serving as a precursor for more complex molecules or as a reagent in organic synthesis.
Biology: Acting as a potential inhibitor for enzymes or binding to specific protein targets, useful in molecular biology studies.
Medicine: Investigated for its therapeutic potential, particularly as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: Utilized in the development of novel materials with unique properties, such as advanced polymers or catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors, disrupting normal biological pathways. The benzothiazine core and sulfonamide groups facilitate binding, while the benzyl and oxido groups enhance specificity and activity.
Comparison with Similar Compounds
Quinazolinone-Based Sulfonamides ()
Example : 4-(2-(2-(Methylthio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide.
The methylthio group in the analog increases lipophilicity but reduces hydrogen-bonding capacity.
Schiff Base Sulfonamides ()
Example: 4-(Benzylideneamino)benzenesulfonamide.
| Feature | Target Compound | Schiff Base Analog |
|---|---|---|
| Imine Configuration | E-configuration | Likely E-configuration (similar synthesis) |
| Core Structure | Benzothiazinone | Simple benzene ring |
| Substituents | Benzyl, sulfonamide | Benzylidene, sulfonamide |
| Stability | Enhanced by benzothiazinone conjugation | Prone to hydrolysis (labile imine bond) |
Key Differences: The benzothiazinone core in the target compound stabilizes the imine group, reducing hydrolysis risk compared to the simpler Schiff base analog. This stability could translate to longer in vivo half-life.
Benzoic Acid Derivatives ()
Example: 2-{4-[Acetyl(ethyl)amino]benzenesulfonamido}benzoic acid.
| Feature | Target Compound | Benzoic Acid Analog |
|---|---|---|
| Functional Group | Sulfonamide | Sulfonamide + carboxylic acid |
| Solubility | Moderate (sulfonamide) | High (ionizable carboxylate) |
| Target Interaction | Non-ionizable at physiological pH | pH-dependent ionization |
Key Differences : The benzoic acid derivative’s carboxylate improves solubility but may limit membrane permeability. The target compound’s sulfonamide offers consistent charge state across pH gradients, favoring tissue penetration.
Triazine-Based Sulfonamides ()
Example : Ethametsulfuron methyl.
| Feature | Target Compound | Triazine Analog |
|---|---|---|
| Core Structure | Benzothiazinone | 1,3,5-Triazine |
| Biological Target | Enzymes (e.g., carbonic anhydrase) | Plant acetolactate synthase (herbicide) |
| Substituents | Benzyl, sulfonamide | Ethoxy, methylamino, sulfonamide |
Key Differences: The triazine core in ethametsulfuron enables herbicidal activity via plant-specific pathways, while the benzothiazinone’s fused ring system is tailored for mammalian enzyme inhibition.
Biological Activity
The compound 4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide is a derivative of benzothiazine that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure
The compound features a complex structure characterized by a benzothiazine core with a sulfonamide group. Its chemical formula is , and it exhibits unique properties due to the presence of dioxido and oxo functionalities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the following areas:
1. Antioxidant Activity
Studies have shown that derivatives of benzothiazine possess significant antioxidant properties. The compound demonstrates the ability to scavenge free radicals and reduce oxidative stress, which is critical in preventing cellular damage associated with various diseases, including diabetes and cardiovascular disorders .
2. Aldose Reductase Inhibition
The compound has been evaluated for its inhibitory effects on aldose reductase (AR), an enzyme implicated in diabetic complications. In vitro assays reveal that it possesses potent AR inhibitory activity, with IC50 values comparable to known inhibitors. This inhibition is crucial as it may help prevent sorbitol accumulation in tissues, thereby mitigating diabetic neuropathy .
3. Anticancer Potential
Recent studies have explored the anticancer properties of this compound against various cancer cell lines. The MTT assay results indicate that it significantly reduces cell viability in HT29 (colon cancer) and DU145 (prostate cancer) cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although further studies are necessary to elucidate the precise pathways involved .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Aldose Reductase Inhibition | Prevents sorbitol accumulation | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Study: Aldose Reductase Inhibition
A study conducted on a series of benzothiazine derivatives demonstrated that the tested compound exhibited IC50 values ranging from 0.11 µM to 10.42 µM for AR inhibition. Notably, the derivative with a 4-bromo-2-fluorobenzyl group showed the most potent activity (IC50 = 0.11 µM), suggesting structural modifications can enhance efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging: The dioxido groups likely contribute to its antioxidant capacity by neutralizing reactive oxygen species (ROS).
- Enzyme Inhibition: The sulfonamide moiety is known to interact with active sites on enzymes like aldose reductase, inhibiting their function.
- Cell Cycle Modulation: Evidence suggests that the compound may interfere with cell cycle progression in cancer cells, leading to reduced proliferation.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide with high purity?
- Methodological Answer : Synthesis requires inert atmospheres (e.g., nitrogen) and controlled temperatures to minimize side reactions. Use nucleophilic bases like triethylamine to facilitate substitutions, and solvents such as dichloromethane (DCM) or dimethylformamide (DMF) to enhance reactant solubility. Purification via column chromatography or recrystallization is critical, followed by structural validation using nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Employ a combination of 1H/13C NMR to identify proton and carbon environments, high-resolution MS for molecular weight confirmation, and infrared (IR) spectroscopy to detect functional groups (e.g., sulfonamide S=O stretches). X-ray crystallography is recommended for resolving stereochemical ambiguities in the benzothiazinone core .
Q. What analytical techniques are essential for assessing purity post-synthesis?
- Methodological Answer : Use HPLC with UV detection for quantitative purity analysis, thin-layer chromatography (TLC) for rapid qualitative checks, and elemental analysis to validate empirical formula consistency. Ensure solvent residues are absent via gas chromatography (GC) .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be investigated mechanistically?
- Methodological Answer : Perform kinetic studies (e.g., rate constant determination under varying temperatures) to infer reaction pathways. Isotopic labeling (e.g., deuterium or 13C) can track atom migration. Computational methods like density functional theory (DFT) simulate transition states and intermediates, while reaction path searches using quantum chemical calculations narrow experimental conditions .
Q. What strategies are effective for evaluating the compound’s antibacterial activity?
- Methodological Answer : Conduct minimum inhibitory concentration (MIC) assays against Gram-positive/negative pathogens. Pair this with molecular docking to predict binding interactions with targets like dihydropteroate synthase (DHPS), a common sulfonamide target. Compare results with structurally analogous sulfonamides to identify structure-activity relationships (SAR) .
Q. How can computational tools optimize the compound’s synthesis or bioactivity?
- Methodological Answer : Use COMSOL Multiphysics for reaction simulation under varied conditions (e.g., solvent polarity, temperature gradients). Apply machine learning (ML) models trained on reaction databases to predict optimal catalysts or solvents. For bioactivity, employ molecular dynamics (MD) simulations to assess conformational stability in biological environments .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer : Replicate experiments with strict adherence to standardized protocols (e.g., CLSI guidelines for MIC assays). Validate results using orthogonal methods like surface plasmon resonance (SPR) for binding affinity or isothermal titration calorimetry (ITC) for thermodynamic profiling. Cross-reference computational predictions with experimental data to resolve discrepancies .
Data Management and Experimental Design
Q. What methodologies ensure robust data integrity in studies involving this compound?
- Methodological Answer : Implement electronic lab notebooks (ELNs) with version control for traceability. Use chemical software (e.g., ChemAxon) for structure-data linking. For large datasets, apply principal component analysis (PCA) to identify outliers and ensure reproducibility. Secure data via encryption and access controls to prevent breaches .
Q. How can AI enhance experimental design for derivative synthesis?
- Methodological Answer : Train generative adversarial networks (GANs) on existing sulfonamide libraries to propose novel derivatives with predicted bioactivity. Integrate robotic platforms for high-throughput screening (HTS) to validate AI-generated candidates. Use feedback loops where experimental data refine computational models iteratively .
Tables for Key Data
| Analytical Technique | Purpose | Example Parameters |
|---|---|---|
| HPLC-UV | Purity quantification | C18 column, 254 nm detection, 1 mL/min |
| X-ray Crystallography | Stereochemical resolution | Mo Kα radiation, 100 K temperature |
| DFT Simulations | Transition-state analysis | B3LYP/6-31G* basis set, solvent = DMF |
| Biological Assay | Key Metrics | Reference Standards |
|---|---|---|
| MIC Assay | MIC50 values (µg/mL) | Sulfamethoxazole, Trimethoprim |
| SPR Binding | KD (nM), kon/koff rates | DHPS enzyme, NADPH cofactor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
